molecular formula C20H19N5O2 B5520255 1-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one

1-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B5520255
M. Wt: 361.4 g/mol
InChI Key: COLGLTJHOXWQFF-UHFFFAOYSA-N
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Description

1-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one is a useful research compound. Its molecular formula is C20H19N5O2 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.15387487 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Research

1-[1-(Imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one and its related compounds have been explored for their potential as antiviral agents. For instance, a study by Hamdouchi et al. (1999) synthesized a series of imidazo[1,2-a]pyridines structurally related to Enviroxime, demonstrating strong antirhinovirus activity without apparent cellular toxicity (Hamdouchi et al., 1999).

Antiulcer Agents

Research by Starrett et al. (1989) involved the synthesis of new imidazo[1,2-a]pyridines as potential antisecretory and cytoprotective antiulcer agents. While these compounds did not display significant antisecretory activity, they demonstrated good cytoprotective properties (Starrett et al., 1989).

Fluorescence Applications

A study by Gorobets & Abakumov (2002) described the interaction of 3-(benzimidazolyl-2)-2-iminocoumarins with aromatic aldehydes, leading to the formation of compounds that fluoresce effectively in alcohol solutions. This highlights a potential application in fluorescence-based research and technology (Gorobets & Abakumov, 2002).

Corrosion Inhibition

Yadav et al. (2016) explored the inhibitive action of synthesized benzimidazole derivatives, including those structurally related to this compound, on corrosion of steel in acidic conditions. These studies are crucial in the field of material science and engineering (Yadav et al., 2016).

Antimalarial Research

Magistrado et al. (2016) reported on MMV007564, a novel antimalarial benzimidazolyl piperidine chemotype, and its resistance mechanism in Plasmodium falciparum. This research provides insights into the development of new antimalarial drugs and resistance mechanisms (Magistrado et al., 2016).

Future Directions

The imidazo[1,2-a]pyridine moiety found in this compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, it is likely that future research will continue to explore the synthesis and applications of similar compounds in drug development.

Properties

IUPAC Name

3-[1-(imidazo[1,2-a]pyridine-6-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c26-19(14-5-6-18-21-9-12-24(18)13-14)23-10-7-15(8-11-23)25-17-4-2-1-3-16(17)22-20(25)27/h1-6,9,12-13,15H,7-8,10-11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLGLTJHOXWQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)C(=O)C4=CN5C=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.